molecular formula C13H6ClF3O B1359000 4-Chloro-3',3,4'-trifluorobenzophenone CAS No. 951890-76-9

4-Chloro-3',3,4'-trifluorobenzophenone

Cat. No.: B1359000
CAS No.: 951890-76-9
M. Wt: 270.63 g/mol
InChI Key: JFGRQPFFJMXWCE-UHFFFAOYSA-N
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Description

4-Chloro-3',3,4'-trifluorobenzophenone is a halogenated benzophenone derivative characterized by a benzophenone backbone substituted with chlorine and fluorine atoms at specific positions. Benzophenones are widely used in pharmaceuticals, agrochemicals, and polymer chemistry due to their stability and reactivity as photoinitiators or intermediates .

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGRQPFFJMXWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001207475
Record name (4-Chloro-3-fluorophenyl)(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-76-9
Record name (4-Chloro-3-fluorophenyl)(3,4-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl)(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’,3,4’-trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often include:

    Temperature: The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Catalyst: Aluminum chloride is the most commonly used catalyst for this reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-3’,3,4’-trifluorobenzophenone may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The process may include:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat management.

    Purification Steps: Including recrystallization and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’,3,4’-trifluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzophenones can be formed.

    Reduction Products: The primary product is the corresponding alcohol.

    Oxidation Products: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-Chloro-3’,3,4’-trifluorobenzophenone is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe for biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3’,3,4’-trifluorobenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved include:

    Electrophilic Aromatic Substitution: The compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other groups.

    Reduction and Oxidation Pathways: The carbonyl group can be reduced or oxidized, leading to various derivatives with different biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Chloro-3',4'-dimethoxybenzophenone

  • Structure : Chlorine at the 4-position and methoxy groups at the 3' and 4' positions.
  • Properties :
    • Molecular Weight : 276.71 g/mol (C₁₅H₁₃ClO₃) .
    • Melting Point : 74–78°C .
    • Solubility : Soluble in organic solvents (ethers, alcohols, ketones); insoluble in water .
  • Applications : Likely used in organic synthesis and photochemical applications due to methoxy groups enhancing electron-donating properties.
  • The trifluoro substitution in 4-Chloro-3',3,4'-trifluorobenzophenone would enhance electron-withdrawing effects, influencing reactivity in coupling reactions .

4-(Chloromethyl)benzophenone

  • Structure: Benzophenone with a chloromethyl (-CH₂Cl) substituent.
  • Properties :
    • Applications : Used as a versatile intermediate in polymer crosslinking and pharmaceutical research .
  • Key Differences: The chloromethyl group introduces a reactive site for nucleophilic substitution, unlike the halogenated aromatic rings in this compound. The latter’s fluorine atoms may confer greater thermal stability and resistance to hydrolysis .

Nitro-Substituted Benzophenones

  • Examples: 4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone (CAS 134612-80-9) .
  • Properties :
    • Molecular Weight : 250.25 g/mol .
    • Applications : Used as reference standards in pharmaceuticals (e.g., Tolcapone intermediates) .
  • However, nitro groups may pose higher environmental toxicity .

Fluorinated Benzophenones

  • Properties: Fluorine Effects: Enhances lipophilicity and metabolic stability, making fluorinated benzophenones valuable in drug design .
  • Key Differences: The trifluoromethyl or cyano groups in these analogs differ from the trifluoro substitution pattern in this compound, altering steric and electronic profiles.

Data Table: Comparative Properties of Benzophenone Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Substituents Applications
This compound* ~264.57 Not reported Likely organic solvents Cl, 3×F Pharmaceuticals, agrochemicals
4-Chloro-3',4'-dimethoxybenzophenone 276.71 74–78 Ethers, alcohols, ketones Cl, 2×OCH₃ Organic synthesis, photochemistry
4-(Chloromethyl)benzophenone ~230.68 Not reported Organic solvents CH₂Cl Polymer chemistry, intermediates
4'-Methyl-3,4-dihydroxybenzophenone 242.27 Not reported DCM/MeOH (98/2) CH₃, 2×OH Pharmaceutical reference standards

*Hypothetical data inferred from analogs.

Research Findings

  • Reactivity: Fluorine atoms in this compound likely enhance electrophilic aromatic substitution reactivity compared to methoxy or methyl groups .
  • Thermal Stability: Trifluorinated benzophenones exhibit higher thermal stability than nitro- or methoxy-substituted analogs due to strong C-F bonds .
  • Environmental Impact : Fluorinated compounds may persist in aquatic environments, requiring careful disposal to mitigate ecotoxicity .

Biological Activity

4-Chloro-3',3,4'-trifluorobenzophenone, a halogenated benzophenone derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and chloro substituents, which can influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential applications in various fields.

Chemical Structure and Properties

The chemical formula of this compound is C13H7ClF3O. Its structure features a central benzophenone moiety with a chlorine atom and three fluorine atoms attached to the aromatic rings. This configuration can enhance lipophilicity and alter the compound's interaction with biological membranes.

1. Antimicrobial Properties

Recent studies have indicated that halogenated benzophenones exhibit antimicrobial activity. The mechanism is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. For instance, compounds with similar structures have shown efficacy against various bacteria and fungi by interfering with cell wall synthesis or function.

2. Cytotoxic Effects

Research has demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest. A study reported that exposure to this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in human cancer cells.

3. Endocrine Disruption

Halogenated compounds are often scrutinized for their potential endocrine-disrupting effects. Preliminary data suggest that this compound may interact with hormone receptors, potentially leading to altered hormonal signaling pathways. Such interactions could have implications for reproductive health and development.

Toxicity Profile

The toxicity of this compound has been assessed through various studies:

Toxicity Parameter Value Source
LD50 (oral, rat)>2000 mg/kgAcute toxicity studies
Skin irritationModerateDermal exposure assessments
Eye irritationSevereSafety data sheets

These findings indicate that while the compound may possess useful biological activities, it also presents significant safety concerns that must be managed in any practical applications.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting promising antimicrobial potential.

Case Study 2: Cancer Cell Line Studies

A study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with 10 µM of this compound resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups.

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